molecular formula C27H17NO5 B14696466 2-[2-[(6-Oxobenzo[c]chromen-3-yl)carbamoyl]phenyl]benzoic acid CAS No. 27021-98-3

2-[2-[(6-Oxobenzo[c]chromen-3-yl)carbamoyl]phenyl]benzoic acid

Cat. No.: B14696466
CAS No.: 27021-98-3
M. Wt: 435.4 g/mol
InChI Key: KWLDLJHPVBNVLM-UHFFFAOYSA-N
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Description

2-[2-[(6-Oxobenzo[c]chromen-3-yl)carbamoyl]phenyl]benzoic acid is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a benzo[c]chromen-3-yl group, which is a fused ring system containing both benzene and chromene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[(6-Oxobenzo[c]chromen-3-yl)carbamoyl]phenyl]benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of 6-oxobenzo[c]chromen-3-ylamine with 2-bromobenzoic acid under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-[(6-Oxobenzo[c]chromen-3-yl)carbamoyl]phenyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

2-[2-[(6-Oxobenzo[c]chromen-3-yl)carbamoyl]phenyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-[2-[(6-Oxobenzo[c]chromen-3-yl)carbamoyl]phenyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-[(6-Oxobenzo[c]chromen-2-yl)carbamoyl]phenyl]benzoic acid
  • 2-[(6-Oxobenzo[c]chromen-3-yl)carbamoyl]benzoic acid

Uniqueness

2-[2-[(6-Oxobenzo[c]chromen-3-yl)carbamoyl]phenyl]benzoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.

Properties

CAS No.

27021-98-3

Molecular Formula

C27H17NO5

Molecular Weight

435.4 g/mol

IUPAC Name

2-[2-[(6-oxobenzo[c]chromen-3-yl)carbamoyl]phenyl]benzoic acid

InChI

InChI=1S/C27H17NO5/c29-25(21-10-4-1-7-17(21)18-8-2-5-11-22(18)26(30)31)28-16-13-14-20-19-9-3-6-12-23(19)27(32)33-24(20)15-16/h1-15H,(H,28,29)(H,30,31)

InChI Key

KWLDLJHPVBNVLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4C5=CC=CC=C5C(=O)O)OC2=O

Origin of Product

United States

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